molecular formula C8H12BNO4 B1454824 5-(2-Methoxyethoxy)pyridine-3-boronic acid CAS No. 1015229-31-8

5-(2-Methoxyethoxy)pyridine-3-boronic acid

Cat. No.: B1454824
CAS No.: 1015229-31-8
M. Wt: 197 g/mol
InChI Key: JXXBPUDJOSTZFL-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C8H12BNO4 and its molecular weight is 197 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(2-Methoxyethoxy)pyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a catalyst and in the modulation of biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules via its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles. This binding can inhibit or activate enzymes, depending on the context. For example, it can inhibit proteases by binding to their active sites, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges. Understanding these dosage effects is crucial for optimizing the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound can inhibit certain dehydrogenases, affecting the production of NADH and other critical metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects. Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to modulate metabolic pathways. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Properties

IUPAC Name

[5-(2-methoxyethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6,11-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXBPUDJOSTZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681902
Record name [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015229-31-8
Record name [5-(2-Methoxyethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.